molecular formula C18H19N5O4 B2851074 5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide CAS No. 1904224-41-4

5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide

Cat. No.: B2851074
CAS No.: 1904224-41-4
M. Wt: 369.381
InChI Key: KPXNQESVDKDICB-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide is a complex organic compound that features multiple functional groups, including a furan ring, a pyrimidinone moiety, a piperidine ring, and an isoxazole carboxamide. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidinone moiety: This may involve the condensation of urea with β-dicarbonyl compounds.

    Construction of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.

    Formation of the isoxazole ring: This can be achieved through 1,3-dipolar cycloaddition reactions.

    Coupling reactions: The final compound is assembled through coupling reactions, such as amide bond formation, under specific conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyrimidinone moiety can be reduced to dihydropyrimidine derivatives.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, H₂O₂

    Reducing agents: NaBH₄, LiAlH₄

    Coupling reagents: EDCI, DCC

Major Products

    Oxidation products: Furanones

    Reduction products: Dihydropyrimidines

    Substitution products: Isoxazole derivatives

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Certain derivatives may act as catalysts in organic reactions.

Biology

    Biological probes: Used to study biological pathways and interactions.

    Enzyme inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug development: Potential therapeutic agents for various diseases.

    Diagnostic tools: Used in imaging and diagnostic assays.

Industry

    Material science: Components in the development of new materials.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide analogs: Compounds with slight modifications in the functional groups.

    Other isoxazole derivatives: Compounds with different substituents on the isoxazole ring.

    Pyrimidinone derivatives: Compounds with variations in the pyrimidinone moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

5-(furan-2-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-9-16(24)21-18(19-11)23-6-4-12(5-7-23)20-17(25)13-10-15(27-22-13)14-3-2-8-26-14/h2-3,8-10,12H,4-7H2,1H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXNQESVDKDICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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